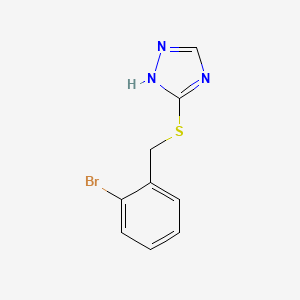
3,5-Dichloro-4-(2-methoxyethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dichloro-4-(2-methoxyethoxy)benzene-1-sulfonamide is an organic compound with a complex structure, characterized by the presence of two chlorine atoms, a methoxyethoxy group, and a sulfonamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-4-(2-methoxyethoxy)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 4-(2-methoxyethoxy)benzene, followed by sulfonation and subsequent conversion to the sulfonamide derivative. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or sulfuryl chloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
In an industrial setting, the production of 3,5-dichloro-4-(2-methoxyethoxy)benzene-1-sulfonamide may involve large-scale chlorination and sulfonation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3,5-dichloro-4-(2-methoxyethoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3,5-dichloro-4-(2-methoxyethoxy)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-dichloro-4-(2-methoxyethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This interaction can disrupt normal cellular processes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,5-dichloro-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride: This compound is structurally similar but contains a sulfonyl chloride group instead of a sulfonamide group.
3,5-dichloro-4-(2-methoxyethoxy)benzoic acid: Another related compound with a carboxylic acid group.
3,5-dichloro-4-(2-methoxyethoxy)benzene-1-sulfonic acid: This compound has a sulfonic acid group instead of a sulfonamide group.
Uniqueness
3,5-dichloro-4-(2-methoxyethoxy)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H11Cl2NO4S |
|---|---|
Peso molecular |
300.16 g/mol |
Nombre IUPAC |
3,5-dichloro-4-(2-methoxyethoxy)benzenesulfonamide |
InChI |
InChI=1S/C9H11Cl2NO4S/c1-15-2-3-16-9-7(10)4-6(5-8(9)11)17(12,13)14/h4-5H,2-3H2,1H3,(H2,12,13,14) |
Clave InChI |
DXZIIWAZUJNUQF-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=C(C=C(C=C1Cl)S(=O)(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



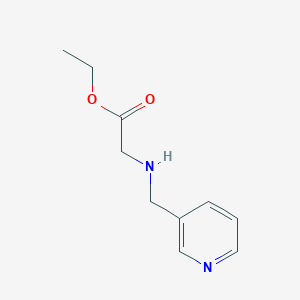
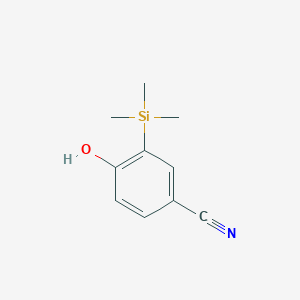



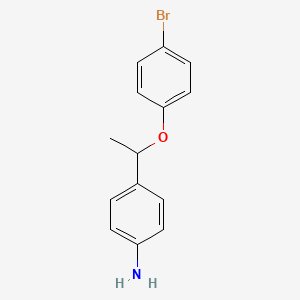
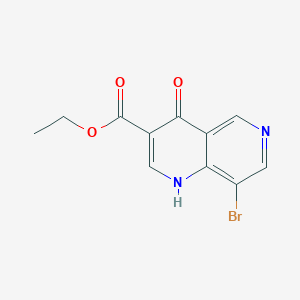

![N-{2-[ethyl(methyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B13515602.png)

![3-[(3-Bromopyridin-2-yl)oxy]propan-1-aminedihydrochloride](/img/structure/B13515612.png)
